Beta-D-thioglucose sodium salt hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

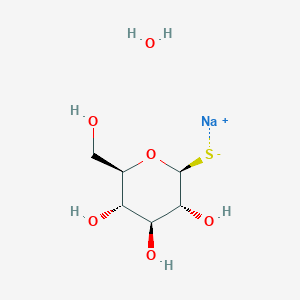

Beta-D-thioglucose sodium salt hydrate is a chemical compound with the molecular formula C6H13NaO6S. It is a derivative of glucose where the hydroxyl group at the anomeric carbon is replaced by a thiol group, and it is commonly used in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Beta-D-thioglucose sodium salt hydrate typically involves the reaction of glucose with a thiolating agent under controlled conditions. One common method is the reaction of glucose with hydrogen sulfide in the presence of a base, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Beta-D-thioglucose sodium salt hydrate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, alcohols from reduction, and various substituted thioglucose derivatives from substitution reactions .

Applications De Recherche Scientifique

Beta-D-thioglucose sodium salt hydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It serves as a carrier molecule for cell uptake of markers, polymers, and nanoparticles.

Medicine: It is used in research related to the treatment of rheumatoid arthritis.

Industry: It is utilized in the production of various chemical products and as a synthetic reagent

Mécanisme D'action

The mechanism by which Beta-D-thioglucose sodium salt hydrate exerts its effects involves its ability to interact with various molecular targets and pathways. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, thereby affecting protein function and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Thio-β-D-glucose sodium salt: Similar in structure but differs in the position of the thiol group.

5-Thio-D-glucose: Another thioglucose derivative with the thiol group at a different position.

Aurothioglucose hydrate: A gold-containing thioglucose derivative used in medicine.

Uniqueness

Beta-D-thioglucose sodium salt hydrate is unique due to its specific structural configuration and the presence of the thiol group at the anomeric carbon. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .

Activité Biologique

Beta-D-thioglucose sodium salt hydrate is a sulfur-containing analog of glucose that has garnered attention due to its diverse biological activities. This compound, often utilized in biochemical and pharmacological research, exhibits various mechanisms of action that influence cellular processes. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by the presence of a thiol group in its structure, which contributes to its reactivity and biological roles. The molecular formula is C₆H₁₃NaO₅S, and it is commonly represented as follows:

This compound can undergo various transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

1. Antioxidant Activity

This compound has been shown to exhibit antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Influence on Glycolysis

The compound can modulate glycolytic pathways by affecting key enzymes involved in glucose metabolism. Research indicates that it may enhance the activity of certain glycolytic enzymes, thereby influencing energy production in cells.

3. Cell Proliferation and Apoptosis

Studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of signaling pathways related to cell survival and death.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Effects

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis at specific concentrations. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neurotoxicity, this compound demonstrated protective effects on neuronal cells. The compound reduced the levels of reactive oxygen species (ROS) and improved cell survival rates compared to control groups.

Research Findings

Recent studies have explored the potential applications of this compound in drug development. Its ability to modulate metabolic pathways makes it a candidate for treating metabolic disorders such as diabetes. Additionally, its anticancer properties highlight its potential as an adjunct therapy in oncology.

Table 2: Research Findings Overview

| Study Focus | Key Findings | Implications |

|---|---|---|

| Cancer Cell Lines | Induced apoptosis; reduced viability | Potential anticancer agent |

| Oxidative Stress Model | Neuroprotection; reduced ROS levels | Possible neuroprotective drug |

| Metabolic Disorders | Modulated glycolysis; improved insulin sensitivity | Treatment for diabetes |

Propriétés

IUPAC Name |

sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S.Na.H2O/c7-1-2-3(8)4(9)5(10)6(12)11-2;;/h2-10,12H,1H2;;1H2/q;+1;/p-1/t2-,3-,4+,5-,6+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVTYEYRNBRYMM-UZUGEDCSSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)[S-])O)O)O)O.O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])O)O)O)O.O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.